molecular formula C20H19N5O3S B234181 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide

Cat. No. B234181
M. Wt: 409.5 g/mol
InChI Key: CPCCCZMGKCXVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide, also known as ETMTD, is a novel compound that has gained significant attention in the field of medicinal chemistry. ETMTD has shown promising results in various scientific research applications, including its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide is its potential as an anticancer agent. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further development as a cancer treatment. However, one of the limitations of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide. One potential direction is the development of more soluble derivatives of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide, which may improve its efficacy as an anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide in vivo, as well as its potential use in combination with other anticancer agents. Finally, studies are needed to determine the potential use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide as an anti-inflammatory agent and its mechanism of action in this context.

Synthesis Methods

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to form 5-(2-methoxybenzoyl)-1,3,4-thiadiazole-2-thiol. The final step involves the reaction of 5-(2-methoxybenzoyl)-1,3,4-thiadiazole-2-thiol with 3-ethyl-1H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of N,N-dimethylformamide to form N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent. Studies have shown that N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has shown potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.

properties

Product Name

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide

InChI

InChI=1S/C20H19N5O3S/c1-4-17-22-23-20-25(17)24-19(29-20)12-9-10-16(28-3)14(11-12)21-18(26)13-7-5-6-8-15(13)27-2/h5-11H,4H2,1-3H3,(H,21,26)

InChI Key

CPCCCZMGKCXVCH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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